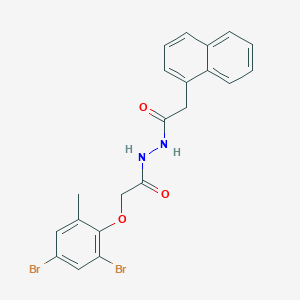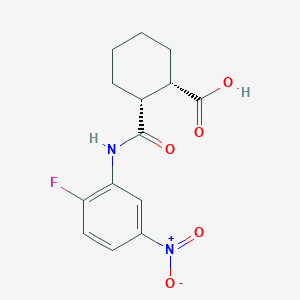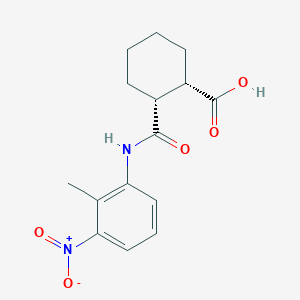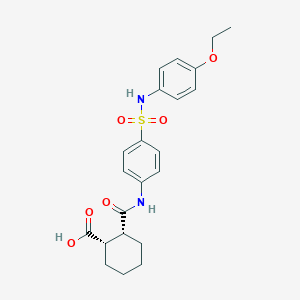![molecular formula C22H26I2N2O4 B321321 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of iodine and methoxy groups attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide typically involves multiple steps, starting with the iodination of benzene derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzene ring using iodine and an oxidizing agent like nitric acid.
Amidation: Formation of the amide bond by reacting the iodinated benzene derivative with hexylamine.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where iodine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
科学的研究の応用
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide
- 3-iodo-N-{6-[(3-iodo-4-ethoxybenzoyl)amino]hexyl}-4-ethoxybenzamide
Uniqueness
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C22H26I2N2O4 |
|---|---|
分子量 |
636.3 g/mol |
IUPAC名 |
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H26I2N2O4/c1-29-19-9-7-15(13-17(19)23)21(27)25-11-5-3-4-6-12-26-22(28)16-8-10-20(30-2)18(24)14-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
USMHUGNCCHBEOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethylphenoxy)-N-(5-{[(4-ethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B321240.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321241.png)



![2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321245.png)
![2-[(4-Bromo-3-chloroanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321246.png)
![(1S,2R)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B321247.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-(phenylsulfonyl)hydrazino]butanamide](/img/structure/B321251.png)
![2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321253.png)

![2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321255.png)
![2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321256.png)
![2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321260.png)
